molecular formula C21H21N3O3 B5522356 N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide

Cat. No.: B5522356
M. Wt: 363.4 g/mol
InChI Key: OUMOVXPXLCXUTL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Functionalization

One area of research focuses on the synthesis and functionalization of complex compounds. For example, the study by Yıldırım et al. (2005) demonstrates the conversion of 1H-pyrazole-3-carboxylic acid into corresponding 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine. This type of chemical reaction highlights the broader interest in synthesizing and manipulating compounds with similar structural motifs for potential applications in medicinal chemistry and material science (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Antituberculosis Activity

In the context of pharmaceutical research, compounds with the imidazo[1,2-a]pyridine moiety have been investigated for their potential medical applications. Moraski et al. (2011) synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their anti-tuberculosis activity, demonstrating potent efficacy against various tuberculosis strains. This suggests the potential for structurally related compounds to be explored for antibacterial or antiviral applications (Garrett C. Moraski et al., 2011).

Anticancer and Antibacterial Agents

Research into heterocyclic compounds as anticancer and antibacterial agents is another significant area of interest. Hafez et al. (2017) synthesized a series of compounds with potent activity against various cancer cell lines and bacteria, demonstrating the relevance of heterocyclic chemistry in developing new therapeutic agents (H. Hafez, Sulaiman A. Alsalamah, & Abdel-Rhman B. A. El-Gazzar, 2017).

VEGF Receptor Inhibition

The study by Borzilleri et al. (2006) on the discovery and evaluation of benzamides as selective inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) showcases the ongoing interest in developing targeted therapies for cancer treatment. These findings underline the potential for compounds with similar structural backbones to serve as frameworks for drug development (R. Borzilleri et al., 2006).

Mechanism of Action

The compound “NDT 9513727 [N,N-bis (1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine]” is reported to inhibit C5a-stimulated responses, including guanosine 5′-3-O-(thio)triphosphate binding, Ca2+ mobilization, oxidative burst, degranulation, cell surface CD11b expression and chemotaxis in various cell types .

Safety and Hazards

The safety data sheet for “N-(1,3-Benzodioxol-5-ylmethyl)-N-methylamine” mentions that it causes severe skin burns and eye damage. It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compound “NDT 9513727 [N,N-bis (1,3-Benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine]” is suggested to be a promising new entity for the treatment of human inflammatory diseases .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-21(16-6-8-20-22-9-10-23(20)13-16)24(17-3-1-2-4-17)12-15-5-7-18-19(11-15)27-14-26-18/h5-11,13,17H,1-4,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMOVXPXLCXUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CN5C=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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